1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H30N2O4 and its molecular weight is 422.525. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one, also referred to as Y070-3710, is a complex organic compound with significant potential in pharmacology. Its unique structure integrates various functional groups, making it a candidate for therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic uses.
- Molecular Formula : C27H34N2O7
- Molecular Weight : 498.58 g/mol
- LogP : 3.337 (indicates moderate lipophilicity)
- Water Solubility : LogSw -3.34 (low solubility)
- Acid Dissociation Constant (pKa) : 9.97 (suggests basic properties)
The biological activity of Y070-3710 is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. Preliminary studies indicate that the compound may modulate cellular processes by influencing signaling pathways associated with inflammation and fibrosis, particularly in lung tissues affected by diseases such as COPD and idiopathic pulmonary fibrosis .
Biological Assays and Efficacy
Y070-3710 has been subjected to various in vitro and in vivo studies to evaluate its biological activity:
- Anti-inflammatory Activity : In models of lung inflammation, Y070-3710 demonstrated the ability to reduce inflammatory markers and cytokine production, indicating potential use in treating inflammatory lung diseases .
- Fibrotic Response : The compound showed promise in inhibiting fibroblast proliferation and collagen deposition in fibrotic models, suggesting a role in preventing or reversing fibrosis .
- Cell Viability Assays : In cell lines derived from lung tissues, Y070-3710 exhibited selective cytotoxicity towards pathogenic epithelial stem cells while sparing normal regenerative cells, highlighting its therapeutic potential against pathological conditions without compromising healthy tissue .
Case Studies
Several case studies have explored the efficacy of Y070-3710:
- Study on COPD Models : In a controlled study involving COPD animal models, administration of Y070-3710 resulted in significant reductions in airway hyperresponsiveness and mucus production compared to control groups .
- Fibrosis Induction Studies : In models of induced pulmonary fibrosis, treatment with Y070-3710 led to decreased collagen accumulation and improved lung function metrics over a treatment period of four weeks .
Comparative Analysis with Related Compounds
To contextualize the biological activity of Y070-3710, a comparative analysis with structurally similar compounds was conducted:
Compound Name | Molecular Weight | Mechanism of Action | Efficacy in Inflammation |
---|---|---|---|
Y070-3710 | 498.58 g/mol | Modulates cytokine release | High |
Compound A | 478.6 g/mol | Inhibits fibroblast activation | Medium |
Compound B | 406.5 g/mol | Antagonizes specific receptors | Low |
Propriétés
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-5-16-31-20-12-10-19(11-13-20)23(28)21-22(18-8-6-17(2)7-9-18)27(15-14-26(3)4)25(30)24(21)29/h6-13,22,28H,5,14-16H2,1-4H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLWNRZGYAFWRF-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.